4-(Morpholin-4-ylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate
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Overview
Description
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE is a complex organic compound with a molecular formula of C18H15N3O7S This compound is known for its unique structural features, which include a morpholine ring, a carbothioyl group, and a dinitrobenzoate moiety
Preparation Methods
The synthesis of 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the morpholine ring: This can be achieved by reacting an appropriate amino alcohol with an α-haloacid chloride under cyclization conditions.
Introduction of the carbothioyl group: This step involves the reaction of the morpholine derivative with a thiocarbonyl reagent, such as thiophosgene.
Coupling with 4-methyl-3,5-dinitrobenzoic acid: The final step involves esterification or amidation reactions to couple the morpholine-carbothioyl intermediate with 4-methyl-3,5-dinitrobenzoic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE involves its interaction with molecular targets through various pathways:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Protein-ligand interactions: It can form stable complexes with proteins, affecting their structure and function.
Signal transduction pathways: The compound may modulate signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE can be compared with other similar compounds, such as:
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE: This compound has a similar structure but with a nitrobenzoate moiety instead of a dinitrobenzoate.
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE: This compound is structurally identical but may have different reactivity and applications due to slight variations in the substituents.
Properties
Molecular Formula |
C19H17N3O7S |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C19H17N3O7S/c1-12-16(21(24)25)10-14(11-17(12)22(26)27)19(23)29-15-4-2-13(3-5-15)18(30)20-6-8-28-9-7-20/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
BNXJGPIXFDFCEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C(=S)N3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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